Fluorescein-beta-d-glucopyranoside

概要

説明

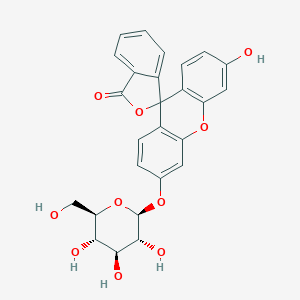

Fluorescein-beta-d-glucopyranoside is a highly sensitive fluorogenic substrate for beta-glucosidase enzymes. This compound is nonfluorescent until it undergoes enzymatic hydrolysis, resulting in the release of fluorescein, a highly fluorescent dye. This property makes it an invaluable tool in various biochemical assays, particularly for detecting beta-glucosidase activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of fluorescein-beta-d-glucopyranoside typically involves the glycosylation of fluorescein with a glucopyranosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond. The reaction conditions, such as temperature, solvent, and pH, are optimized to maximize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions: Fluorescein-beta-d-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing fluorescein and glucose .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-glucosidase under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by measuring the increase in fluorescence or absorbance .

Major Products: The major products of the hydrolysis reaction are fluorescein and glucose. Fluorescein is highly fluorescent and can be detected using fluorescence spectroscopy, while glucose can be quantified using various biochemical assays .

科学的研究の応用

Enzyme Activity Assays

Beta-Glucosidase Detection

FDGlu serves as a sensitive substrate for detecting beta-glucosidase activity. In studies, the increase in fluorescence correlates with enzymatic activity, allowing for quantitative measurements in different cell types. For instance, FDGlu has been used effectively in flow cytometry to assess beta-galactosidase activity in gram-negative bacteria and animal cells . The ability to measure fluorescence provides a more sensitive and quantitative approach compared to traditional methods like X-Gal staining.

Cellular Senescence Studies

The compound is also utilized in assays for senescence-associated beta-galactosidase (SA-betaG), a marker for cellular aging. By replacing X-Gal with FDGlu, researchers have developed a fluorimetric method that allows for precise quantification of SA-betaG activity across different cell passages . This dual-substrate approach enhances both qualitative and quantitative assessments of cellular aging.

Cellular Imaging Techniques

Confocal Microscopy

FDGlu has been employed in confocal microscopy to visualize glucosidase activity at the single-cell level. The fluorescent signal generated upon hydrolysis enables researchers to track enzyme activity within live cells, providing insights into metabolic processes and cellular responses . This application is particularly valuable in studies involving glucose uptake and metabolism.

Flow Cytometry

In addition to confocal microscopy, FDGlu's fluorescent properties make it suitable for flow cytometry applications. Researchers can analyze large populations of cells rapidly, measuring the fluorescence intensity to determine enzyme activity across different conditions or treatments . This method allows for high-throughput analysis and can be adapted for various experimental designs.

Case Study 1: Enzyme Activity in Bacterial Cells

A study demonstrated the use of FDGlu as a substrate for assessing beta-galactosidase activity in Escherichia coli. The researchers found that FDGlu was effectively taken up by viable cells, leading to a proportional increase in fluorescence that correlated with enzymatic activity. This method provided a rapid assessment tool for evaluating bacterial metabolism under different growth conditions .

Case Study 2: Cellular Aging Assessment

In another study focusing on human fibroblast cells (Hs68), researchers employed FDGlu to quantify SA-betaG activity as cells underwent senescence. The results indicated that fluorescence intensity increased significantly with cell passage number, confirming the utility of FDGlu as a reliable marker for cellular aging compared to traditional methods .

Comparative Data Table

作用機序

The mechanism of action of fluorescein-beta-d-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the beta-glycosidic bond, releasing fluorescein and glucose. The released fluorescein exhibits strong fluorescence, which can be measured to quantify enzyme activity .

類似化合物との比較

Fluorescein di-beta-d-galactopyranoside: Another fluorogenic substrate used to detect beta-galactosidase activity.

4-Methylumbelliferyl beta-d-glucopyranoside: A substrate for beta-glucosidase that releases the fluorescent dye 4-methylumbelliferone upon hydrolysis.

Uniqueness: Fluorescein-beta-d-glucopyranoside is unique due to its high sensitivity and specificity for beta-glucosidase. Its ability to release highly fluorescent fluorescein upon hydrolysis makes it a preferred choice for various biochemical assays .

生物活性

Fluorescein-beta-D-glucopyranoside (FDGlu) is a fluorescent compound widely utilized in biochemical assays, particularly in the study of glycosidases. This article explores its biological activity, mechanisms of action, and applications in various research fields, supported by data tables and relevant case studies.

This compound is a non-fluorescent substrate that becomes fluorescent upon hydrolysis by beta-glucosidase. The hydrolysis process occurs in two steps:

- First Hydrolysis : FDGlu is converted into fluorescein monoglucoside.

- Second Hydrolysis : This intermediate is further hydrolyzed to yield highly fluorescent fluorescein.

This sequential hydrolysis allows for the monitoring of enzyme activity through fluorescence emission, making FDGlu an excellent tool for studying beta-glucosidases in various biological contexts .

1. Detection of Enzyme Activity

FDGlu serves as a sensitive substrate for detecting beta-glucosidase activity in different organisms, including bacteria and animal cells. For instance, studies have shown that FDGlu can be effectively used to measure enzyme activity via flow cytometry, providing a quantitative assessment of beta-galactosidase in gram-negative bacteria .

2. Cell Permeability Studies

FDGlu's ability to penetrate viable cells enables researchers to study intracellular enzyme activities. This property has been exploited in various assays to understand cellular processes better and assess the viability of cells based on enzymatic activity .

Case Study: Beta-Glucosidase Activity in Yeast

A study highlighted the use of FDGlu for assessing beta-glucosidase activity in yeast cells. The results indicated that FDGlu could enter viable yeast cells, allowing for effective measurement of enzymatic activity without requiring cell permeabilization. In contrast, other derivatives like C12-FDG showed poor penetration, emphasizing the utility of FDGlu in live-cell assays .

Table 1: Comparison of Substrates for Beta-Glucosidase Detection

| Substrate | Cell Type | Sensitivity | Penetration Ability | Fluorescence Yield |

|---|---|---|---|---|

| This compound (FDGlu) | Gram-negative bacteria | High | Excellent | High |

| C12-FDG | Animal cells | Moderate | Poor | Moderate |

| Fluorescein-di-beta-D-galactopyranoside (FDG) | Yeast | High | Requires permeabilization | High |

Mechanisms Influencing Biological Activity

The biological activity of FDGlu is influenced by several factors:

- pH Levels : The fluorescence yield can vary significantly with pH changes. Optimal conditions are typically alkaline, where the hydrolysis reaction is more favorable.

- Enzyme Concentration : The rate of fluorescence increase correlates with the concentration of beta-glucosidase present, making it a reliable indicator for enzymatic assays .

特性

IUPAC Name |

3'-hydroxy-6'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21-,22+,23-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPYQLPZPLBOLF-DRORJZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。